molecular formula C23H26N2O5 B2949030 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 921869-73-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2949030
CAS No.: 921869-73-0
M. Wt: 410.47
InChI Key: LOEZWBHYQMIRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide , is a potent and selective ALK5 inhibitor that targets the transforming growth factor-beta (TGF-β) signaling pathway [1] . Research indicates its primary value lies in its ability to block TGF-β-mediated Smad phosphorylation, making it a critical tool for investigating fibrotic diseases, cancer biology, and tissue remodeling processes [1] . Studies have demonstrated its efficacy in cellular models, such as its use to inhibit epithelial-to-mesenchymal transition (EMT), a key mechanism in cancer metastasis and fibrosis progression [2] . By specifically antagonizing ALK5 kinase activity, this inhibitor allows researchers to dissect the complex roles of TGF-β signaling in various pathological contexts, offering insights for potential therapeutic development in areas where this pathway is dysregulated [1] [2] .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-12-25-17-11-10-16(13-20(17)30-15-23(2,3)22(25)27)24-21(26)14-29-19-9-7-6-8-18(19)28-4/h5-11,13H,1,12,14-15H2,2-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEZWBHYQMIRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C22H24N2O4. It features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine core and a methoxyphenoxy acetamide side group.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Androgen Receptor Modulation : The compound has been studied for its ability to degrade and inhibit androgen receptors (AR), which are crucial in the development of certain cancers. This activity is particularly relevant in prostate cancer treatment .
  • Inhibitory Effects on Enzymes : In vitro studies have shown that similar compounds can inhibit enzymes such as 17β-HSD Type 3. This inhibition is significant for conditions related to steroid metabolism .

Biological Activity Studies

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Table 1: Summary of Biological Assays

Assay Type Target IC50 Value (nM) Remarks
17β-HSD Type 3 AssayEnzyme Inhibition700Significant inhibition observed
Androgen Receptor AssayAR DegradationNot specifiedPotential therapeutic target
Cytotoxicity AssayCCRF-CEM Leukemia CellsGI50: 10Indicates potential anticancer activity

Case Studies

Several case studies have highlighted the compound's biological activity:

  • Prostate Cancer Research : In a study focusing on prostate cancer cell lines, the compound demonstrated significant inhibition of cell proliferation through androgen receptor degradation pathways. The findings suggest that this compound could be a candidate for further development as an anti-androgen therapy .
  • Anticancer Activity : A separate investigation into its effects on leukemia cell lines revealed that the compound exhibited cytotoxic properties with a GI50 value indicating effective growth inhibition at low concentrations .

Comparison with Similar Compounds

Thiazolidinedione-Acetamide Derivatives

Compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3a-o in ) feature a thiazolidinedione ring instead of the benzoxazepine core. These derivatives exhibit hypoglycemic activity via PPAR-γ modulation, with substituents on the acetamide nitrogen influencing potency. The benzoxazepine-based compound lacks the thiazolidinedione’s α,β-unsaturated ketone, which is critical for PPAR-γ binding, suggesting divergent pharmacological targets .

Benzamide Analogues

and describe N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide and its 2,6-dimethoxy variant. These compounds replace the acetamide’s 2-methoxyphenoxy group with dimethoxybenzoyl moieties. For instance, the 2,4-dimethoxy variant (CAS 921525-11-3) has a molecular weight of 410.5 g/mol, identical to the target compound, but distinct lipophilicity due to the benzamide vs. phenoxyacetamide groups .

Phenoxyacetamide Derivatives

lists N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide, which shares the phenoxyacetamide backbone but incorporates a complex peptide-like chain. This compound’s stereochemistry and hydroxyl/amino groups enable interactions with proteases or GPCRs, unlike the planar benzoxazepine system in the target molecule .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Class Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Bioactivity
Target Compound C₂₃H₂₅N₂O₅ 410.5 Benzoxazepine, 2-methoxyphenoxy Hypothesized kinase inhibition
Thiazolidinedione-acetamide [6] C₁₈H₁₅N₂O₅S 371.4 Thiazolidinedione, substituted N Hypoglycemic (PPAR-γ agonism)
2,4-Dimethoxybenzamide [12] C₂₃H₂₆N₂O₅ 410.5 Benzamide, 2,4-dimethoxy Undisclosed
Peptide-phenoxyacetamide [8] C₂₉H₃₃N₃O₄ 487.6 Peptide chain, 2,6-dimethylphenoxy Protease inhibition

Its molecular weight (410.5 g/mol) aligns with Lipinski’s rule-of-five criteria, suggesting oral bioavailability .

Hydrogen-Bonding and Supramolecular Interactions

The acetamide group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets. Graph-set analysis () predicts motifs such as R₂²(8) chains involving the benzoxazepine ketone and acetamide carbonyl. This contrasts with thiazolidinedione derivatives, where the dioxo group forms stronger, bidentate hydrogen bonds, enhancing receptor binding .

Q & A

Q. What are the key considerations in synthesizing the compound to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions : Use reflux with triethylamine or DMF as solvents to facilitate nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with amine intermediates under reflux (4–6 hours) .
  • Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress. Termination is indicated by the disappearance of starting material spots .
  • Purification : Recrystallize the product using polar/non-polar solvent mixtures (e.g., pet-ether or EtOAc/hexane) to remove impurities. For acetamide derivatives, DCM extraction followed by column chromatography (20–80% EtOAc in hexane) is effective .
  • Characterization : Validate purity via melting point analysis and spectroscopic techniques (IR, 1^1H/13^{13}C NMR, HRMS). Key spectral markers include:
    • IR : Amide C=O stretch (~1667 cm1^{-1}) and aromatic C-H stretches .
    • NMR : Methoxy protons (δ ~3.8 ppm), allyl group protons (δ ~5–6 ppm), and acetamide NH (δ ~9.8 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral features confirm the core scaffold?

Methodological Answer:

  • 1^1H NMR : Identify the tetrahydrobenzooxazepine ring protons (δ 6.9–7.5 ppm for aromatic H) and oxazepinone carbonyl (δ ~170–180 ppm in 13^{13}C NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+1]+^+) matching the exact mass (e.g., 430.2 for a related acetamide derivative) .
  • X-ray Crystallography (if available): Resolve stereochemistry of the allyl and dimethyl groups on the oxazepine ring.

Advanced Research Questions

Q. How can computational methods optimize reaction design and predict regioselectivity in functionalizing the benzooxazepine core?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for allylation or methoxy substitution. For example, ICReDD’s workflow combines computed reaction barriers with experimental validation to prioritize conditions .
  • Machine Learning : Train models on PubChem data to predict solvent effects or catalyst performance. Metrics like LogP (hydrophobicity) and polar surface area can guide solubility optimization .
  • Validation : Cross-reference computational predictions with kinetic experiments (e.g., varying temperature/pH) to refine models.

Q. What statistical experimental design (DoE) approaches are recommended for optimizing multi-step synthesis?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading) in a 2k^k factorial setup to identify critical factors affecting yield. For example, triethylamine volume and reflux time significantly impact acetamide formation .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. byproduct formation) using central composite designs. Apply ANOVA to validate model significance .
  • Case Study : In a hypoglycemic acetamide synthesis, DoE reduced the number of experiments by 40% while achieving >85% yield .

Q. How can researchers resolve contradictions in pharmacological activity data across different in vitro models?

Methodological Answer:

  • Model Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and normalize assay conditions (e.g., serum concentration, incubation time) .
  • Mechanistic Profiling : Compare off-target effects via kinase inhibition panels or metabolomics. For example, discrepancies in antioxidant activity may arise from differential ROS scavenging pathways .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to cluster conflicting results and identify confounding variables (e.g., solvent residues in test samples) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported LogP values for structurally similar analogs?

Methodological Answer:

  • Experimental Validation : Measure LogP via shake-flask assays (partitioning between octanol/water) and compare with computational predictions (e.g., XLogP3). For example, PubChem data for a related benzamide showed a 0.5-unit variance between experimental and calculated LogP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.